2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide
CAS No.: 866844-51-1
Cat. No.: VC5526625
Molecular Formula: C25H31N3O3
Molecular Weight: 421.541
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866844-51-1 |
|---|---|
| Molecular Formula | C25H31N3O3 |
| Molecular Weight | 421.541 |
| IUPAC Name | 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C25H31N3O3/c1-7-31-20-14-12-19(13-15-20)26-21(29)16-28-23(30)22(27-25(28,5)6)17-8-10-18(11-9-17)24(2,3)4/h8-15H,7,16H2,1-6H3,(H,26,29) |
| Standard InChI Key | FSXWXQFGTVRAEE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide, reflects its complex architecture. Key structural elements include:
-
A tert-butyl-substituted phenyl group at the 4-position of the imidazole ring.
-
2,2-Dimethyl and 5-oxo modifications on the dihydroimidazole core.
-
An acetamide linker bonded to a 4-ethoxyphenyl moiety.
The SMILES notation (CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C) and InChIKey (FSXWXQFGTVRAEE-UHFFFAOYSA-N) further delineate its connectivity.
Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 866844-51-1 | |
| Molecular Formula | ||
| Molecular Weight | 421.541 g/mol | |
| Solubility | Not available | |
| SMILES | See Section 1.1 |
The lack of solubility data highlights the need for empirical studies to characterize its pharmacokinetic behavior.
Synthesis and Characterization
| Step | Reaction Type | Reagents | Target Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | NH₄OAc, acetic acid | 2,2-Dimethyl-5-oxoimidazole |
| 2 | Alkylation | tert-Butylbenzene, AlCl₃ | 4-(4-tert-Butylphenyl)imidazole |
| 3 | Acetylation | 4-Ethoxyaniline, chloroacetyl chloride | Final acetamide product |
Analytical Characterization
Spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry would confirm structural integrity. The absence of reported spectral data underscores the compound’s status as a research-grade material.
Mechanistic Hypotheses and Biological Activity
Putative Targets
Compounds with analogous structures often modulate enzyme activity or receptor signaling. Potential targets include:
-
Kinases: The imidazole ring may compete with ATP-binding sites.
-
G Protein-Coupled Receptors (GPCRs): Structural similarity to known GPCR ligands (e.g., histamine receptors) suggests possible interactions .
Inferred Bioactivity
While direct studies are absent, the tert-butyl and ethoxy groups enhance lipophilicity, potentially improving membrane permeability. The 5-oxo moiety could participate in hydrogen bonding, influencing target affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume